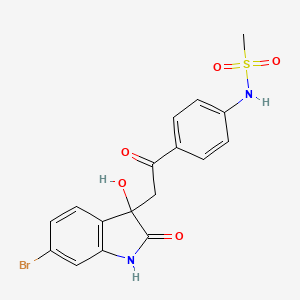

![molecular formula C21H25N3O3 B2468544 ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847463-66-5](/img/structure/B2468544.png)

ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

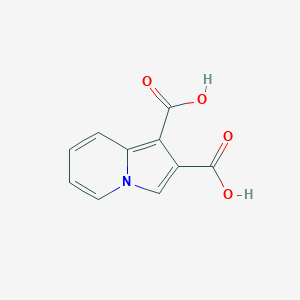

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a significant heterocyclic system in natural products and drugs . It also contains a carbamoyl group (NHCOO), which is derived from carbamic acid (NH2COOH). This group is often involved in protein structures and biochemical processes.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and carbamoyl groups, along with the ethyl and trimethylpyrrole groups. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution, especially at the C3 position . The carbamoyl group can participate in reactions with nucleophiles, and the ester group can undergo hydrolysis or transesterification reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, indole compounds are crystalline and have specific odors .Scientific Research Applications

Synthesis Techniques

- Phosphine-Catalyzed Annulation: A study describes an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method demonstrates a pathway for creating complex molecules, possibly offering insights into synthesizing related compounds (Zhu et al., 2003).

Photophysical Properties

- Reverse Solvatochromism of 4-Aza-Indole Derivative: Research on a novel 4-aza-indole derivative revealed reverse solvatochromism behavior depending on solvent polarity, suggesting potential applications as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antimycobacterial Activities

- Antimycobacterial Activities of Indolyl-Dihydropyridine Derivatives: A study reported the synthesis and evaluation of antimycobacterial activities of 4-indolyl-1,4-dihydropyridine derivatives. This research could provide a foundation for developing new therapeutic agents, demonstrating the compound's potential utility in medicinal chemistry (Baydar et al., 2017).

Electrochemical and Electrochromic Properties

- Electrochemical and Electrochromic Properties: A paper discussed the synthesis and characterization of novel donor–acceptor type monomers for electropolymerization, showing variations in electrochemical activity and optical properties due to different acceptor groups. These findings may have implications for creating advanced materials for electronic applications (Hu et al., 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely and are crucial in determining their bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-5-27-21(26)19-13(2)18(14(3)24(19)4)20(25)22-11-10-15-12-23-17-9-7-6-8-16(15)17/h6-9,12,23H,5,10-11H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBLMSPCMROBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

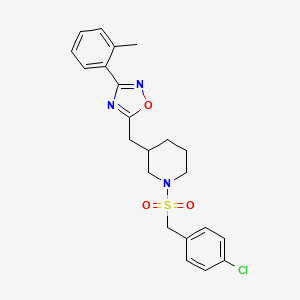

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)

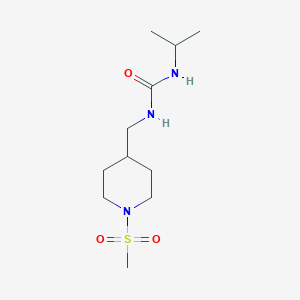

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2468468.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide](/img/structure/B2468471.png)

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2468475.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2468477.png)

![2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea](/img/structure/B2468481.png)